molecular formula C15H17NO B1528916 1-Amino-2-biphenyl-4-ylpropan-2-ol CAS No. 1216165-39-7

1-Amino-2-biphenyl-4-ylpropan-2-ol

Cat. No.: B1528916
CAS No.: 1216165-39-7
M. Wt: 227.3 g/mol
InChI Key: LITGHYMPJDZJFR-UHFFFAOYSA-N
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Description

1-Amino-2-biphenyl-4-ylpropan-2-ol is a versatile organic compound with the molecular formula C15H17NO. It is characterized by a biphenyl core structure with an amino group and a hydroxyl group attached to the same carbon atom, making it a secondary amine and a secondary alcohol. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-biphenyl-4-ylpropan-2-ol can be synthesized through several synthetic routes. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of reducing agents such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-biphenyl-4-ylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often in anhydrous ether solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding amine or alcohol derivative.

  • Substitution: The major products are various alkylated derivatives of the compound.

Scientific Research Applications

1-Amino-2-biphenyl-4-ylpropan-2-ol is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-2-biphenyl-4-ylpropan-2-ol exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

  • Biphenyl-4-ylmethanol

  • Biphenyl-4-ylamine

  • 4'-Amino-2-biphenyl-ol

  • 2-Biphenyl-4-ylpropanol

Properties

IUPAC Name

1-amino-2-(4-phenylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(17,11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITGHYMPJDZJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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